4-Amino-5-bromophthalonitrile
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Overview
Description
4-Amino-5-bromophthalonitrile is an organic compound with the molecular formula C8H4BrN3 and a molecular weight of 222.04 g/mol It is a derivative of phthalonitrile, characterized by the presence of an amino group at the 4-position and a bromine atom at the 5-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-bromophthalonitrile typically involves the nucleophilic substitution of bromine in 4-bromo-5-nitrophthalonitrile with an amino group. This reaction is often carried out in the presence of bases such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-5-bromophthalonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as aryloxy or benzotriazole groups.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include potassium carbonate and DMF as the solvent.
Cyclization Reactions: These reactions often require specific catalysts and elevated temperatures to facilitate the formation of heterocyclic structures.
Major Products:
Substituted Phthalonitriles: Products include various substituted phthalonitriles with different functional groups replacing the bromine atom.
Heterocyclic Compounds: Cyclization reactions can yield complex heterocyclic systems.
Scientific Research Applications
4-Amino-5-bromophthalonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-5-bromophthalonitrile involves its ability to undergo nucleophilic substitution and cyclization reactions, leading to the formation of various functionalized derivatives. These derivatives can interact with biological targets and pathways, exhibiting potential therapeutic effects. The specific molecular targets and pathways involved depend on the nature of the substituents and the overall structure of the derivatives .
Comparison with Similar Compounds
4-Bromo-5-nitrophthalonitrile: A precursor used in the synthesis of 4-Amino-5-bromophthalonitrile.
4,5-Dichlorophthalonitrile: Another phthalonitrile derivative used in similar nucleophilic substitution reactions.
Uniqueness: this compound is unique due to the presence of both an amino group and a bromine atom on the benzene ring, which allows for diverse chemical modifications and the synthesis of a wide range of derivatives with varying properties and applications .
Properties
Molecular Formula |
C8H4BrN3 |
---|---|
Molecular Weight |
222.04 g/mol |
IUPAC Name |
4-amino-5-bromobenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C8H4BrN3/c9-7-1-5(3-10)6(4-11)2-8(7)12/h1-2H,12H2 |
InChI Key |
SEZSSYMITKXDTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1N)Br)C#N)C#N |
Origin of Product |
United States |
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